1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a brominated hydroxy methoxyphenyl group, a fluorophenylmethyl group, and a chromeno-pyrrole core
Preparation Methods
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the brominated hydroxy methoxyphenyl and fluorophenylmethyl groups. The synthetic route typically involves the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Brominated Hydroxy Methoxyphenyl Group: This step involves the bromination of a hydroxy methoxyphenyl precursor, followed by its coupling with the chromeno-pyrrole core.
Introduction of the Fluorophenylmethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can occur at the brominated and fluorinated phenyl groups, leading to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the brominated and fluorinated positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles/electrophiles (e.g., amines, halogens).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure and potential biological activity may make it useful in the development of new therapeutic agents.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
Properties
Molecular Formula |
C26H19BrFNO5 |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19BrFNO5/c1-13-3-8-19-17(9-13)23(30)21-22(15-10-18(27)24(31)20(11-15)33-2)29(26(32)25(21)34-19)12-14-4-6-16(28)7-5-14/h3-11,22,31H,12H2,1-2H3 |
InChI Key |
AEGJPIOQUKVSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=C(C(=C5)Br)O)OC |
Origin of Product |
United States |
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